molecular formula C11H16N2O4 B1477246 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid CAS No. 2097991-72-3

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Cat. No.: B1477246
CAS No.: 2097991-72-3
M. Wt: 240.26 g/mol
InChI Key: RCAUXRQDGHQODG-UHFFFAOYSA-N
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Description

3-(5-Ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid is a chemical compound offered for research and development purposes. This molecule features a hexahydropyrrolo[3,4-c]pyrrole dione core, a bicyclic structure that is of significant interest in medicinal chemistry and drug discovery. The core structure is functionalized with an ethyl group and a propanoic acid side chain, which may influence its physicochemical properties and biological activity. Compounds based on pyrrolo-pyrrole and related heterocyclic scaffolds are frequently investigated for their potential as kinase inhibitors and have shown relevant biological activities in anticancer research . The specific research applications for this compound are not fully characterized, and researchers are responsible for determining its suitability for their particular projects. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for use in humans or animals.

Properties

IUPAC Name

3-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-2-13-10(16)7-5-12(4-3-9(14)15)6-8(7)11(13)17/h7-8H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAUXRQDGHQODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolo[3,4-c]pyrrole Ring Synthesis

The hexahydropyrrolo[3,4-c]pyrrole core is typically synthesized via cyclization reactions involving amino acid derivatives or diketone precursors. Common methods include:

Attachment of the Propanoic Acid Side Chain

The propanoic acid moiety is generally introduced via:

  • Nucleophilic substitution or addition reactions: Attaching a 3-carbon chain with a terminal acid group to the nitrogen or carbon at the 2-position.
  • Hydrolysis of nitrile precursors: Starting from 3-oxopropanenitrile derivatives (e.g., 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile), hydrolysis under acidic or basic conditions converts the nitrile group to the propanoic acid.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclocondensation Diketone + amino ester, acid catalyst Formation of hexahydropyrrolo[3,4-c]pyrrole core
2 Oxidation Potassium permanganate or similar oxidant Installation of 4,6-dioxo groups
3 Alkylation Ethyl bromide, base (e.g., K2CO3) Introduction of 5-ethyl substituent
4 Nucleophilic substitution 3-oxopropanenitrile derivative Attachment of side chain precursor
5 Hydrolysis Acidic or basic hydrolysis Conversion of nitrile to propanoic acid

Detailed Research Findings and Data

  • Oxidation Conditions: Research indicates that mild oxidizing agents such as potassium permanganate in controlled amounts yield the 4,6-dioxo substitution without overoxidation or ring cleavage. Reaction temperature and time are critical variables to optimize.

  • Alkylation Selectivity: The 5-position alkylation requires careful control to avoid multiple alkylations or side reactions. Using a slight excess of ethyl bromide and mild bases under inert atmosphere improves selectivity and yield.

  • Nitrile Hydrolysis: Hydrolysis of 3-oxopropanenitrile intermediates to propanoic acid derivatives is efficiently performed under reflux with aqueous acid (e.g., HCl) or base (NaOH), with yields exceeding 80% reported in similar compounds.

Comparative Table of Related Compounds and Their Preparation

Compound Name Structural Features Preparation Highlights
3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile Methyl group at 5-position, nitrile side chain Similar cyclocondensation and oxidation; nitrile retained
3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid (target) Ethyl group at 5-position, propanoic acid side chain Alkylation and nitrile hydrolysis to acid
3-(9-hydroxy-1,3-dioxo-4-phenyl-2,3-dihydropyrrolo[3,4-c]carbazol-6(1H)-yl)propanoic acid Larger tetracyclic system, phenyl substituent Multi-step synthesis including phenylation and oxidation

Summary and Expert Notes

  • The preparation of this compound is best approached via a multi-step synthesis involving cyclocondensation to form the core, selective oxidation to install dioxo groups, alkylation for the ethyl substituent, and side chain installation via nitrile hydrolysis.

  • Optimization of reaction conditions such as temperature, reagent stoichiometry, and reaction time is crucial to maximize yield and purity.

  • Analytical techniques such as NMR, IR, and mass spectrometry are essential for monitoring intermediate and final product formation.

  • Current literature suggests that similar compounds have been synthesized with good yields using these methods, though specific data on this exact compound remain limited and warrant further experimental validation.

Chemical Reactions Analysis

Types of Reactions

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs identified in the European Patent Application (2023) and related synthetic methodologies from peer-reviewed studies.

Core Scaffold Modifications

  • (3aR,6aS)-5-Ethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl: This analog shares the bicyclic pyrrolo[3,4-c]pyrrole core with the target compound but lacks the 4,6-dioxo groups and propanoic acid chain.
  • (3aR,6aS)-5-(2-Hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl : The hydroxyethyl group introduces a polar hydroxyl moiety, enhancing hydrophilicity compared to the ethyl group in the target compound. This substitution may improve aqueous solubility but reduce membrane permeability .
  • This modification could lower metabolic stability compared to the smaller ethyl group .

Functional Group Variations

  • 4,6-Dioxo Groups: The target compound’s 4,6-dioxo groups are electron-withdrawing, increasing acidity at adjacent positions. This contrasts with non-oxygenated analogs like (3aR,6aS)-5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl, where the absence of oxo groups results in a more basic nitrogen-rich core .
  • Propanoic Acid Side Chain: The carboxylic acid group distinguishes the target compound from sulfonyl- or aroyl-substituted pyrroles (e.g., 4-aroyl-3-sulfonyl-1H-pyrroles in ). This side chain may facilitate ionic interactions in biological targets, such as enzyme active sites, unlike non-ionizable substituents .

Biological Activity

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid is a complex organic compound notable for its unique pyrrolo[3,4-c]pyrrole core structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's molecular formula is C11H16N2O4C_{11}H_{16}N_{2}O_{4} with a molecular weight of 240.25 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₆N₂O₄
Molecular Weight240.25 g/mol
CAS Number2097991-72-3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
  • Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines.

The exact mechanism of action is still under investigation; however, it is believed that the compound interacts with specific molecular targets within cells, modulating various biological pathways. Potential targets include enzymes and receptors involved in cellular signaling and proliferation.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.
  • Anticancer Research : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acidModerateLow
This compoundHighModerate

Q & A

Basic: What are the common synthetic routes for 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Palladium-catalyzed amination for coupling aromatic halides with pyrrolo-pyrrole intermediates (e.g., as seen in the synthesis of related compounds in Scheme 3 of EP 4 374 877 A2) .
  • Boc-deprotection using HCl to generate reactive amine intermediates, followed by ester hydrolysis with LiOH·H₂O to yield the carboxylic acid moiety .
  • Purification via recrystallization (e.g., methanol) or chromatography to isolate the final product .

Basic: How is the stereochemistry of this compound confirmed?

Methodological Answer:

  • X-ray crystallography is critical for determining absolute stereochemistry, as demonstrated in studies of structurally similar oxetane derivatives (bond angle analysis, e.g., N1–S01–C4 = 107.82(19)°) .
  • Chiral HPLC or circular dichroism (CD) can resolve enantiomers, particularly for intermediates with stereogenic centers (e.g., (3aR,6aS) configurations) .

Advanced: How can researchers address low yields in the final hydrolysis step of the ester precursor?

Methodological Answer:

  • Optimize reaction conditions : Adjust LiOH concentration (e.g., 2–3 eq.), temperature (40–60°C), and reaction time (4–8 hrs) to balance hydrolysis efficiency and side reactions .
  • Use co-solvents like THF/water mixtures to improve substrate solubility.
  • Monitor reaction progress via TLC or LC-MS to identify incomplete hydrolysis or degradation products .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to eliminate variability.
  • Compare structural analogs : For example, oxetane derivatives in show angiogenic activity, suggesting substituent effects (e.g., difluoromethoxy groups) may modulate target interactions .
  • Conduct docking studies or SPR analysis to validate binding affinities with proposed targets (e.g., enzymes or receptors) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Assign peaks for ethyl, dioxo, and propanoic acid groups (e.g., δ 1.2–1.5 ppm for ethyl CH₃) .
  • X-ray diffraction : Resolve crystal packing and bond angles (e.g., dihedral angles <5° for planar oxetane groups) .
  • Thermal analysis : DSC/TGA to assess melting points and stability (e.g., decomposition above 200°C) .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt formation : Hydrochloride salts (e.g., as in ) enhance aqueous solubility .
  • Prodrug design : Convert the carboxylic acid to ester or amide prodrugs for improved membrane permeability.
  • Co-solvents : Use PEG-400 or cyclodextrins in formulation .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (as per SDS guidelines) .
  • Engineering controls : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols.
  • Waste disposal : Neutralize acidic residues before disposal in approved containers .

Advanced: How to design experiments to study enzyme interactions?

Methodological Answer:

  • X-ray co-crystallization : Resolve compound-enzyme complexes (e.g., Autotaxin inhibitors in ) to identify binding motifs .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd).
  • Mutagenesis assays : Test activity against enzyme variants to pinpoint critical residues (e.g., catalytic sites) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 2
3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

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